
(S)-2-((1R,2S)-2-((R)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid is a complex organic compound with a unique structure that includes a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the Fmoc protecting group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to optimize the yield and selectivity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid include other cyclopropyl-containing compounds and Fmoc-protected amino acids. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.
Uniqueness
The uniqueness of (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C26H31NO4 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
(2S)-2-[(1R,2S)-2-[(1R)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutyl]cyclopropyl]propanoic acid |
InChI |
InChI=1S/C26H31NO4/c1-15(2)12-24(22-13-21(22)16(3)25(28)29)27-26(30)31-14-23-19-10-6-4-8-17(19)18-9-5-7-11-20(18)23/h4-11,15-16,21-24H,12-14H2,1-3H3,(H,27,30)(H,28,29)/t16-,21-,22-,24+/m0/s1 |
Clave InChI |
YENAYAGENVXXTP-IDOMGHHASA-N |
SMILES isomérico |
C[C@@H]([C@@H]1C[C@@H]1[C@@H](CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canónico |
CC(C)CC(C1CC1C(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)
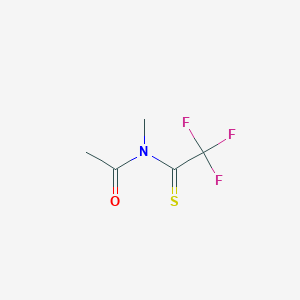

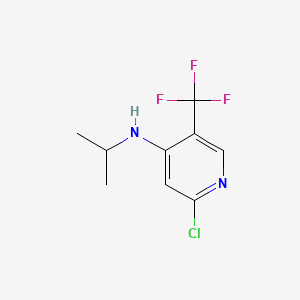
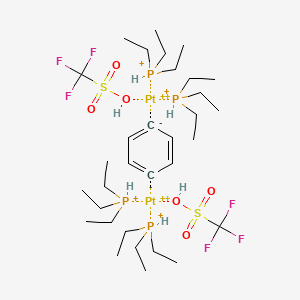
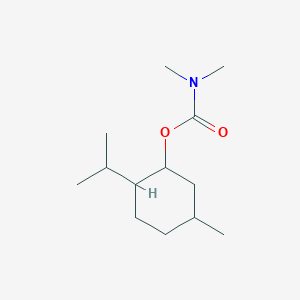
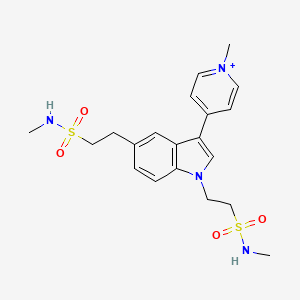
![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)
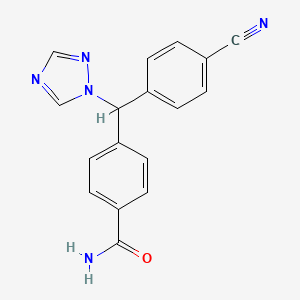
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
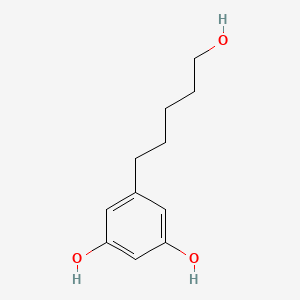
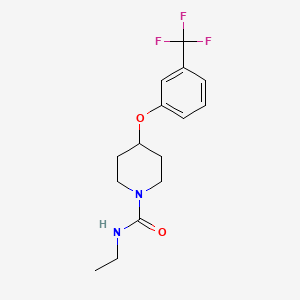
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
